2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide is a member of the class of indazoles that is 2H-indazole substituted by 4-(piperidin-3-yl)phenyl and aminocarbonyl groups at positions 2 and 7, respectively. It is a potent PARP1 inhibitor with IC50 of 3.2 nM. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an antineoplastic agent. It is a member of indazoles, a member of piperidines, a member of benzenes and a primary carboxamide.
Brand Name: Vulcanchem
CAS No.: 1038915-75-1
VCID: VC0005474
InChI: InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)
SMILES: C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

CAS No.: 1038915-75-1

Cat. No.: VC0005474

Molecular Formula: C19H20N4O

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide - 1038915-75-1

Specification

Description 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide is a member of the class of indazoles that is 2H-indazole substituted by 4-(piperidin-3-yl)phenyl and aminocarbonyl groups at positions 2 and 7, respectively. It is a potent PARP1 inhibitor with IC50 of 3.2 nM. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an antineoplastic agent. It is a member of indazoles, a member of piperidines, a member of benzenes and a primary carboxamide.
CAS No. 1038915-75-1
Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
IUPAC Name 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide
Standard InChI InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)
Standard InChI Key PCHKPVIQAHNQLW-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Canonical SMILES C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

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